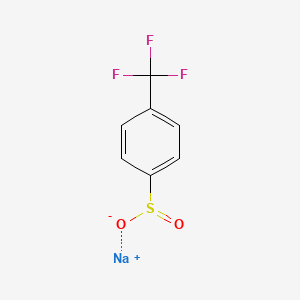

Sodium 4-(trifluoromethyl)benzene-1-sulfinate

Description

Significance of Organofluorine Compounds in Advancing Chemical Space

The introduction of fluorine into organic molecules can dramatically alter their properties. The high electronegativity of fluorine, the strength of the carbon-fluorine bond, and the small atomic radius of fluorine contribute to modifications in acidity, basicity, metabolic stability, and lipophilicity. Consequently, organofluorine compounds often exhibit enhanced biological activity and improved pharmacokinetic profiles, making them invaluable in drug discovery and development. It is estimated that a significant percentage of all new pharmaceuticals and agrochemicals contain at least one fluorine atom. The trifluoromethyl group, in particular, is a key structural motif known to enhance metabolic stability and binding affinity of drug candidates.

Overview of Aryl Sulfinate Salts as Versatile Building Blocks and Reactive Intermediates

Aryl sulfinate salts are recognized as highly versatile intermediates in organic synthesis. They can act as nucleophiles, electrophiles, or radical precursors, enabling the formation of a wide array of sulfur-containing compounds such as sulfones, sulfonamides, and thiosulfonates. Their utility extends to the formation of carbon-carbon and carbon-heteroatom bonds, making them valuable synthons for constructing complex molecular architectures. The reactivity of aryl sulfinate salts can be readily tuned by the nature of the substituents on the aromatic ring, allowing for a broad scope of chemical transformations.

Historical Development and Evolution of Research on Sodium 4-(trifluoromethyl)benzene-1-sulfinate and Analogues

The journey of this compound is intrinsically linked to the broader history of trifluoromethylation reagents. Early methods for introducing the CF3 group were often harsh and limited in scope. A significant breakthrough came in the late 1980s and early 1990s with the work of Bernard R. Langlois and his collaborators. They developed methodologies for the radical trifluoromethylation of arenes using sodium trifluoromethanesulfinate (CF3SO2Na), a compound that became widely known as the Langlois reagent. sigutlabs.com This pioneering work demonstrated the potential of sulfinate salts as practical and efficient sources of the trifluoromethyl radical.

Inspired by this, research into aryl sulfinate salts bearing a trifluoromethyl group, such as this compound, began to gain traction. These reagents offered an alternative and often complementary approach to the direct use of the Langlois reagent, allowing for the introduction of a trifluoromethylated aryl moiety. The development of these reagents has been part of a larger trend in organofluorine chemistry towards milder, more selective, and more functional-group-tolerant trifluoromethylation methods. The evolution of this research has been marked by the exploration of various catalytic systems, including transition metal catalysis and photoredox catalysis, to expand the scope and applicability of these valuable building blocks.

Scope and Objectives of the Comprehensive Research Compendium

This article aims to provide a focused and in-depth overview of the chemical compound this compound. The objective is to consolidate and present the current understanding of its properties, synthesis, and, most importantly, its diverse applications in modern organic synthesis. By strictly adhering to the outlined sections, this compendium will serve as a detailed scientific resource for researchers in academia and industry who are interested in the strategic incorporation of the 4-(trifluoromethyl)phenyl group into organic molecules. The content will be presented in a professional and authoritative tone, supported by detailed research findings and data presented in an accessible format.

Interactive Data Table: Properties of this compound

| Property | Value |

| Chemical Formula | C₇H₄F₃NaO₂S |

| Molar Mass | 232.16 g/mol |

| Appearance | White to off-white solid |

| CAS Number | 89520-63-8 |

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;4-(trifluoromethyl)benzenesulfinate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3O2S.Na/c8-7(9,10)5-1-3-6(4-2-5)13(11)12;/h1-4H,(H,11,12);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRJVONHUBTUTAL-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)S(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NaO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89520-63-8 | |

| Record name | sodium 4-(trifluoromethyl)benzene-1-sulfinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Sodium 4 Trifluoromethyl Benzene 1 Sulfinate and Its Precursors

Classical and Established Synthetic Routes to Aryl Sulfinate Salts

Traditional methods for preparing aryl sulfinate salts have been foundational in organic synthesis, primarily relying on the reduction of sulfonyl chlorides or the use of sulfur dioxide with organometallic reagents.

One of the most common and straightforward methods for the preparation of sodium aryl sulfinates is the reduction of their corresponding sulfonyl chlorides. nih.gov For sodium 4-(trifluoromethyl)benzene-1-sulfinate, the precursor is 4-(trifluoromethyl)benzenesulfonyl chloride. This reduction is typically accomplished using various reducing agents in aqueous media.

The reaction involves the reduction of the sulfonyl chloride functional group to a sulfinate salt. Common reducing agents include sodium sulfite (B76179) (Na₂SO₃) and zinc dust. nih.govgoogle.com The use of sodium sulfite in the presence of sodium bicarbonate in water at elevated temperatures (70–80 °C) is a widely practiced method that produces the desired sodium sulfinate in high yield and purity after recrystallization. nih.gov An alternative involves the use of zinc dust with sodium carbonate in water. nih.gov The choice of reducing agent can be critical, and various reagents have been employed for this transformation. google.com

| Reducing Agent | Typical Conditions | Reference |

|---|---|---|

| Sodium Sulfite (Na₂SO₃) | Aqueous solution with sodium bicarbonate, 70–80 °C | nih.gov |

| Zinc (Zn) | Aqueous solution with sodium carbonate | nih.gov |

| Sodium Hydrogensulfite (NaHSO₃) | Aqueous solution | google.com |

| Sodium Sulfide (Na₂S) | - | google.com |

Another established route involves the reaction of organometallic reagents with sulfur dioxide (SO₂) or a stable SO₂ surrogate. google.com This method allows for the construction of the aryl-sulfur bond. The process typically begins with an aryl halide, such as 4-bromo-benzotrifluoride, which is converted into an organometallic species like a Grignard reagent or an aryllithium reagent. This intermediate is then reacted with sulfur dioxide.

Due to the challenges of handling gaseous and toxic SO₂, solid, bench-stable surrogates have been developed. A prominent example is 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). acs.orgnih.gov The reaction involves the in situ generation of an aryl magnesium or aryl lithium reagent, which is then trapped with DABSO. Subsequent treatment with an aqueous sodium salt solution, such as sodium carbonate, yields the desired sodium aryl sulfinate. nih.gov This approach has been successfully used for a range of aryl and heteroaryl bromides, providing the corresponding sodium sulfinates in good to high yields. nih.gov This method is particularly valuable for creating sulfones in a convergent three-component synthesis. nih.gov

| Aryl Precursor | Organometallic Intermediate | SO₂ Source | Key Advantage | Reference |

|---|---|---|---|---|

| Aryl/Heteroaryl Bromides | Aryl Magnesium (Grignard) | DABSO | Avoids gaseous SO₂, good to high yields | nih.gov |

| Aryl Iodides | Aryl Lithium | DABSO | Quantitative conversion to lithium sulfinate intermediate | nih.gov |

| Aryl Boronic Acids | - | DABSO | Nickel-catalyzed, redox-neutral process | acs.org |

Contemporary and Innovative Synthetic Approaches to the Compound

Modern synthetic chemistry focuses on developing more sustainable, efficient, and scalable methods. For organosulfur compounds like this compound, this has led to the exploration of electrochemistry, green chemistry protocols, and continuous flow systems.

Electrochemical synthesis is emerging as a powerful and sustainable alternative for producing organosulfur compounds. nih.govresearchgate.net This technology utilizes electrical energy to drive chemical reactions, often under mild conditions and without the need for harsh chemical oxidants or reductants. nih.govresearchgate.net Recent developments have focused on building carbon-sulfur bonds efficiently. For example, an electrochemical approach has been developed that couples biomass oxidation with a sulfur-containing nucleophile using commercial catalysts. polyu.edu.hkresearchgate.net This system can achieve remarkable Faradaic efficiencies of over 95% at low current densities and maintain over 60% efficiency at commercial current densities in a flow reactor. polyu.edu.hk

While the direct electrochemical synthesis of this compound is not yet widely detailed, the general methodologies for preparing organosulfur compounds such as sulfoxides, sulfones, and sulfinic esters under electrochemical conditions are well-documented. nih.govresearchgate.net These methods represent a promising frontier for the clean production of a wide range of C-S species, potentially revolutionizing the manufacturing of pharmaceuticals and agrochemicals. polyu.edu.hkresearchgate.net

| Parameter | Performance Metric | Reference |

|---|---|---|

| Faradaic Efficiency (Low Current Density) | > 95% at < 10 mA cm⁻² | polyu.edu.hk |

| Faradaic Efficiency (Commercial Current Density) | > 60% at 100-1,000 mA cm⁻² | polyu.edu.hk |

| Operational Stability | Stable operation over 50 hours | polyu.edu.hk |

| Technology Type | Flow reactor | nih.gov |

Green chemistry principles aim to design chemical processes that minimize the use and generation of hazardous substances. researchgate.net In the context of sulfinate synthesis, this translates to using safer reagents, employing milder reaction conditions, and reducing waste.

Several aspects of modern sulfinate synthesis align with green chemistry goals:

Safer Reagents : The use of solid, stable SO₂ surrogates like DABSO instead of toxic, gaseous sulfur dioxide significantly improves laboratory safety and handling. acs.orgnih.gov

Metal-Free Conditions : While many cross-coupling reactions require metal catalysts, protocols are being developed that proceed under metal-free conditions. For instance, the synthesis of sulfonamides from sodium sulfinates has been achieved using molecular iodine in water at room temperature, representing a practical and environmentally friendly method. rsc.org

Eco-Friendly Solvents : Conducting reactions in water, where possible, avoids the use of volatile and often toxic organic solvents. rsc.org

Energy Efficiency : Microwave-assisted organic synthesis (MAOS) is a technique that can accelerate reactions, often leading to higher yields and reduced energy consumption compared to conventional heating. researchgate.net

These approaches collectively contribute to making the production of sulfinates and their derivatives more environmentally benign. eurekalert.org

Continuous flow chemistry has emerged as a powerful technology for the safe, efficient, and scalable production of chemical compounds, including aryl sulfinates and their precursors. nih.govacs.orgmdpi.com In a flow system, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters like temperature, pressure, and residence time.

This technology offers several key advantages over traditional batch processing:

Enhanced Safety : Flow chemistry allows for the safe handling of unstable or hazardous intermediates, such as organolithium compounds, by generating and consuming them in situ in small volumes. nih.govacs.org It also enables the controlled management of toxic gaseous byproducts. mdpi.com

Scalability : Processes developed in flow can be scaled up easily by running the system for longer periods or by using larger reactors, facilitating multi-gram to kilogram production. nih.govmdpi.com

Improved Yield and Consistency : The precise control over reaction conditions often leads to higher yields, better product quality, and improved consistency between batches. mdpi.com An automated continuous system for producing aryl sulfonyl chlorides, the precursors to sulfinates, demonstrated a nearly doubled spacetime yield compared to an optimized batch process. mdpi.com

Continuous flow setups have been successfully developed for synthesizing heteroaryl sulfinates on a multigram scale, which are otherwise challenging to access in batch mode. nih.govacs.org

| Parameter | Optimized Batch Process | Continuous Flow Process | Reference |

|---|---|---|---|

| Production Scale | ~65 g in 6.5 h | 500 g in 12 h | mdpi.com |

| Spacetime Yield | 0.072 g mL⁻¹ h⁻¹ | 0.139 g mL⁻¹ h⁻¹ | mdpi.com |

| Safety | Challenges with gas byproduct release | Controlled release and entrapment of gases | mdpi.com |

Development of Precursor Molecules and their Reactivity Profiles

The primary and most direct precursor for the synthesis of this compound is 4-(trifluoromethyl)benzenesulfonyl chloride . This intermediate is a synthetic compound that does not occur naturally and is noted for its unique molecular structure, which features a potent trifluoromethyl group and a reactive sulfonyl chloride moiety. nbinno.com

Synthesis of 4-(Trifluoromethyl)benzenesulfonyl Chloride:

The industrial production of this precursor typically involves the chlorination of its corresponding sulfonic acid. guidechem.com The common route is:

Sulfonation of (Trifluoromethyl)benzene: The synthesis begins with (trifluoromethyl)benzene, which undergoes electrophilic aromatic substitution. The trifluoromethyl (-CF3) group is strongly electron-withdrawing and a deactivating meta-director. However, under forcing conditions, sulfonation can be directed to the para-position to yield 4-(trifluoromethyl)benzenesulfonic acid . This reaction often requires potent sulfonating agents like fuming sulfuric acid (oleum). chemistrysteps.com

Chlorination of the Sulfonic Acid: The resulting 4-(trifluoromethyl)benzenesulfonic acid is then converted to the sulfonyl chloride. This is achieved by treating the acid with a chlorinating agent, most commonly thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). guidechem.com

An alternative, multi-step pathway for analogous substituted aryl sulfonyl chlorides involves a sequence of nitration, reduction, diazotization, and sulfonation, starting from a different substituted benzene (B151609). google.com

Reactivity Profile:

4-(Trifluoromethyl)benzenesulfonyl chloride is a powerful electrophilic reagent. nbinno.com Its reactivity is significantly influenced by two key structural features:

The Sulfonyl Chloride Group (-SO₂Cl): The sulfur atom is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom.

The Trifluoromethyl Group (-CF₃): This group is one of the strongest electron-withdrawing groups in organic chemistry. Its presence on the benzene ring further enhances the electrophilicity of the sulfonyl chloride group. nbinno.com

This enhanced electrophilicity makes the precursor highly susceptible to nucleophilic attack, which is the cornerstone of its conversion into the target sulfinate salt. It readily reacts with a variety of nucleophiles, a property extensively used in the preparation of sulfonamides and other biologically active molecules. nbinno.comguidechem.com

Optimization of Reaction Conditions and Yields in Sulfinate Synthesis

The conversion of 4-(trifluoromethyl)benzenesulfonyl chloride to this compound is typically achieved through a reduction reaction. The most common method involves the reaction of the sulfonyl chloride with a sulfite salt, such as sodium sulfite (Na₂SO₃).

The general reaction is: CF₃C₆H₄SO₂Cl + Na₂SO₃ + H₂O → CF₃C₆H₄SO₂Na + NaCl + H₂SO₄

This process requires careful optimization of several parameters to maximize the yield and purity of the sodium sulfinate product while minimizing the formation of byproducts like the corresponding sulfonic acid from hydrolysis.

Key parameters for optimization include:

| Parameter | Typical Range/Condition | Purpose and Impact on Yield |

| Reducing Agent | Sodium Sulfite (Na₂SO₃) | Acts as the primary reductant converting the sulfonyl chloride to a sulfinate. An excess (e.g., 5-10 mol%) is often used to ensure the complete conversion of the starting material. |

| Solvent | Water or Ethanol-Water mixtures | Serves to dissolve the reactants, particularly the sodium sulfite. The choice of solvent can also facilitate the purification of the final product through recrystallization. |

| Temperature | 35°C to 80°C | Controls the reaction rate. While higher temperatures can accelerate the desired reaction, they also increase the rate of hydrolysis of the sulfonyl chloride precursor, which can lower the overall yield. |

| pH | 6.3 to 6.7 | Maintaining a slightly acidic to neutral pH is crucial. This is often controlled by the addition of a base like sodium hydroxide to neutralize the sulfuric acid formed during the reaction, preventing an environment that would favor hydrolysis of the sulfonyl chloride. |

| Reaction Time | 1 to 3 hours | The duration must be sufficient for the reaction to proceed to completion. Monitoring the reaction progress via techniques like TLC or HPLC helps determine the optimal time. |

Modern synthetic approaches also explore alternative pathways. These include palladium-catalyzed methods that utilize sulfur dioxide surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) or the inexpensive industrial reagent Rongalite (sodium hydroxymethylsulfinate) to introduce the sulfinate group. nih.govacs.orgnih.gov These advanced methods can offer high yields and functional group tolerance under mild conditions. mdpi.com Research into metal-free protocols also aims to improve the selectivity of sulfinate synthesis, avoiding the formation of sulfone byproducts. researchgate.net

Considerations of Regioselectivity and Stereochemical Control in Analogous Aryl Sulfinate Synthesis

Stereochemical Control: For the synthesis of this compound, stereochemical control is not a consideration. The molecule is achiral, meaning it does not have a non-superimposable mirror image, and its synthesis does not generate any stereocenters.

Regioselectivity: Regioselectivity, however, is a critical consideration during the synthesis of the precursor, 4-(trifluoromethyl)benzenesulfonyl chloride, and other analogous aryl sulfinates. Regioselectivity refers to the control of where on the aromatic ring the sulfonyl group is introduced.

The primary method for introducing the sulfonic acid group onto the benzene ring is electrophilic aromatic substitution (EAS) . masterorganicchemistry.com The outcome of this reaction is governed by the directing effects of the substituents already present on the ring.

Directing Effects: In the synthesis of the precursor, the starting material is (trifluoromethyl)benzene. The trifluoromethyl (-CF₃) group is a powerful deactivating, meta-directing group due to its strong electron-withdrawing inductive effect. Therefore, direct sulfonation would be expected to yield the meta-substituted product, 3-(trifluoromethyl)benzenesulfonic acid. To achieve the desired para-isomer, specific reaction conditions or alternative synthetic routes are necessary, which may involve multi-step processes where the directing groups favor para-substitution.

Use of Blocking Groups: A sophisticated strategy to control regioselectivity in the synthesis of analogous aryl compounds is the use of a temporary blocking group. The sulfonation reaction is notably reversible. chemistrysteps.com An aromatic position can be intentionally sulfonated to block it, forcing a subsequent substitution reaction to occur at a different desired position. Afterwards, the sulfonic acid group can be removed through desulfonation, typically by treatment with dilute acid, yielding the desired regioisomer that might be difficult to synthesize directly. chemistrysteps.com

Modern C-H Functionalization: More recent advancements in organic synthesis provide powerful tools for regiocontrol. Site-selective C-H functionalization-sulfination sequences, for instance, allow for the direct installation of a sulfinate group at a specific C-H bond on an aromatic ring. nih.govacs.org These methods often employ directing groups and specialized catalysts to achieve a level of regioselectivity that is not possible with classical electrophilic aromatic substitution reactions.

Reactivity and Mechanistic Investigations of Sodium 4 Trifluoromethyl Benzene 1 Sulfinate

Fundamental Reactivity Patterns of the Sulfinate Anion

The reactivity of sodium 4-(trifluoromethyl)benzene-1-sulfinate is multifaceted, stemming from the versatile nature of the sulfinate anion. This anion can participate in chemical transformations through several distinct pathways, acting as a nucleophile, a precursor to sulfonyl radicals, or, most notably, as a source of trifluoromethyl radicals.

Nucleophilic Characteristics and Reactivity

The sulfinate anion (RSO₂⁻) possesses nucleophilic character due to the lone pair of electrons on the sulfur atom and the negative charge distributed across the oxygen atoms. In principle, it can attack electrophilic centers to form new bonds. However, the nucleophilicity of the 4-(trifluoromethyl)benzenesulfinate anion is significantly modulated by the electronic effects of the trifluoromethyl group.

While sulfinate ions, in general, can act as nucleophiles in addition reactions and substitutions, their reactivity is substrate-dependent. researchgate.net For instance, benzenesulfinic acid readily adds to N-substituted maleimides in a reaction where the nucleophilic attack of the sulfinate's sulfur atom on the carbon-carbon double bond is the rate-determining step. researchgate.net Cysteine sulfenic acids also demonstrate reactivity with various nucleophiles, including carbanions. nih.gov

In the context of this compound, its role as a direct nucleophile is less common compared to its radical precursor functions. The strong electron-withdrawing nature of the para-trifluoromethyl group diminishes the electron density on the sulfinate moiety, thereby reducing its nucleophilicity compared to electron-rich or unsubstituted aryl sulfinates. In many reaction schemes where other sodium aryl sulfinates act as nucleophiles, sodium trifluoromethanesulfinate is sometimes reported to be an unsuitable or ineffective substrate under the same conditions. rsc.org This attenuated nucleophilicity underscores the dominant role of radical pathways in the chemistry of this specific compound.

Generation and Reactivity of Sulfonyl Radicals

This compound serves as an excellent precursor for the corresponding 4-(trifluoromethyl)phenylsulfonyl radical (p-CF₃C₆H₄SO₂•) under oxidative conditions. The generation of sulfonyl radicals from sodium sulfinates is a well-established process in organic synthesis, typically initiated by single-electron transfer (SET) to an oxidant, which can be a metal catalyst (e.g., copper, silver) or a chemical oxidant. researchgate.netnih.gov

Once generated, these sulfonyl radicals are versatile intermediates for forming carbon-sulfur bonds, primarily through addition to unsaturated systems or direct C-H functionalization. researchgate.net The reactivity of sulfonyl radicals is influenced by the substituents on the aromatic ring.

Key reactions involving sulfonyl radicals derived from sulfinates include:

Addition to Alkenes and Alkynes: Sulfonyl radicals readily add across carbon-carbon double and triple bonds. This process is often reversible, but the resulting carbon-centered radical can be trapped or undergo further reactions to yield sulfone products. acs.org

C-H Sulfonylation: Direct sulfonylation of C-H bonds, particularly in electron-rich (hetero)aromatic systems, is a powerful method for installing sulfonyl groups. For example, copper-mediated C-H sulfonylation of indoles has been demonstrated with a broad range of sodium sulfinates, including those with electron-withdrawing groups. acs.org

The table below summarizes representative transformations involving sulfonyl radicals generated from various sodium aryl sulfinates, illustrating the general reactivity patterns applicable to this compound.

| Reactant | Sodium Sulfinate Substrate | Conditions | Product Type | Reference Finding |

|---|---|---|---|---|

| Indole-3-carbaldehyde | Sodium benzenesulfinate | Cu(OAc)₂, TDG, 110 °C | C4-Sulfonylated Indole | The reaction tolerates both electron-rich and electron-deficient aryl sulfinates, demonstrating a robust method for C-H functionalization. acs.org |

| Biphenyl Acetylene | Sodium p-toluenesulfinate | Ag Catalyst | Phenanthridine Derivative | The silver catalyst acts as an oxidant to generate the sulfonyl radical from the sodium sulfinate for subsequent cyclization. rsc.org |

| Electron-deficient Alkenes | Various Sulfonyl Tetrazoles (Radical Precursor) | Iridium Photocatalyst | Dialkyl Sulfones | Demonstrates the trapping of sulfonyl radical intermediates by electron-deficient olefins in good to excellent yields. acs.org |

Role as a Precursor for Trifluoromethyl Radicals

The most prominent and widely utilized reactivity pattern of this compound is its function as a precursor to the trifluoromethyl radical (•CF₃). This transformation typically involves an oxidative process where the sulfinate undergoes a single-electron oxidation, followed by the rapid extrusion of sulfur dioxide (SO₂). This compound is closely related to sodium trifluoromethanesulfinate (CF₃SO₂Na), famously known as the Langlois reagent, which is a premier source for generating •CF₃ radicals. ccspublishing.org.cnwikipedia.org

The generation of the trifluoromethyl radical can be initiated by various means:

Chemical Oxidants: Reagents like tert-butyl hydroperoxide (TBHP) or persulfates, often in the presence of a metal catalyst (e.g., copper or silver salts), are commonly used. nih.gov

Photoredox Catalysis: Visible-light-induced processes can facilitate the single-electron transfer needed to generate the radical.

Electrochemistry: Electrochemical oxidation provides another controlled method for radical generation. researchgate.net

The generated •CF₃ radical is a potent reagent for the trifluoromethylation of a vast array of organic substrates. Its electrophilic character makes it particularly reactive towards electron-rich systems. ccspublishing.org.cn

Examples of Trifluoromethylation Reactions:

| Substrate Type | Reaction Description | Mechanistic Insight |

| Arenes & Heterocycles | Direct C-H trifluoromethylation of electron-rich aromatic and heteroaromatic compounds. nih.gov | The •CF₃ radical adds to the aromatic ring, followed by an oxidation and deprotonation step to restore aromaticity. ccspublishing.org.cn |

| Alkenes | Addition of •CF₃ across a double bond, often leading to difunctionalization where another group is added alongside the CF₃ moiety. rsc.org | The initial addition of the •CF₃ radical forms a β-trifluoromethyl alkyl radical intermediate, which can be trapped or undergo further transformation. nih.gov |

| Enol Acetates | Oxidative trifluoromethylation to form α-trifluoromethyl carbonyl compounds. | The •CF₃ radical adds to the double bond, followed by oxidation and elimination of an acetyl cation. nih.gov |

This reactivity has made this compound and related reagents indispensable tools in medicinal chemistry and materials science for introducing the trifluoromethyl group, which can significantly alter a molecule's biological and physical properties. beilstein-journals.orgbeilstein-journals.org

Influence of the Trifluoromethyl Moiety on Sulfinate Reactivity

The trifluoromethyl (-CF₃) group positioned at the para-position of the benzene (B151609) ring exerts a profound influence on the reactivity of the sulfinate center through a combination of strong electronic and moderate steric effects.

Electronic Effects (Inductive and Resonance) on the Sulfinate Center

The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry. nih.gov Its influence is primarily due to the strong inductive effect (-I) arising from the high electronegativity of the three fluorine atoms.

Inductive Effect (-I): The fluorine atoms pull electron density away from the methyl carbon, which in turn withdraws electron density from the benzene ring through the sigma bond framework. This strong polarization is transmitted across the ring to the sulfinate group.

Resonance Effect (-R): While the CF₃ group does not participate in resonance in the traditional sense of delocalizing pi-electrons, it can engage in negative hyperconjugation (σ-π* interaction), which also contributes to its electron-withdrawing character.

These electronic effects have significant consequences for the reactivity of the sulfinate anion:

Decreased Nucleophilicity: The strong electron-withdrawing nature of the -CF₃ group reduces the electron density on the sulfur and oxygen atoms of the sulfinate anion. This makes the anion a weaker nucleophile compared to analogues bearing electron-donating groups (e.g., -CH₃) or no substituent. nih.gov

Facilitation of Radical Generation: By withdrawing electron density, the -CF₃ group stabilizes the sulfinate anion to some extent but also makes it easier to oxidize. The lower electron density at the sulfur center facilitates the single-electron transfer (SET) to an oxidant, promoting the formation of the sulfonyl radical.

Stabilization of Radical Intermediates: The electron-withdrawing group can influence the stability and reactivity of the ensuing sulfonyl radical and any intermediates formed during subsequent reactions.

The table below compares the electronic properties of the trifluoromethyl group to other common substituents.

| Substituent | Hammett Sigma (σp) Value | Nature | Effect on Sulfinate Nucleophilicity |

|---|---|---|---|

| -OCH₃ (Methoxy) | -0.27 | Strongly Electron-Donating | Increases |

| -CH₃ (Methyl) | -0.17 | Electron-Donating | Increases |

| -H (Hydrogen) | 0.00 | Neutral | Baseline |

| -Cl (Chloro) | +0.23 | Electron-Withdrawing | Decreases |

| -CN (Cyano) | +0.66 | Strongly Electron-Withdrawing | Strongly Decreases |

| -CF₃ (Trifluoromethyl) | +0.54 | Strongly Electron-Withdrawing | Strongly Decreases |

Steric Considerations in Reaction Pathways

The trifluoromethyl group is significantly larger than a hydrogen atom and is often considered to be sterically similar to or slightly larger than an isopropyl group. beilstein-journals.orgmdpi.com This steric bulk can influence reaction pathways, particularly in sterically congested environments.

Regioselectivity: In radical addition reactions to substituted aromatic or olefinic systems, the steric profile of the attacking radical (either the sulfonyl or trifluoromethyl radical) can influence the regiochemical outcome. For instance, in the C-H functionalization of complex heterocycles, bulky substituents on the substrate can hinder the approach of the radical, leading to decreased reactivity or directing the attack to a less hindered position. acs.org Research on the trifluoromethylation of substituted pyridinones showed that less bulky substituents on the substrate facilitated the attack of the trifluoromethyl radical. beilstein-journals.org While the CF₃ group is on the reagent in this case, it illustrates the general principle that steric matching between the radical and the substrate is a key factor in determining reaction efficiency.

Detailed Mechanistic Elucidation of Key Transformations Involving the Compound

This compound is a versatile reagent primarily utilized as a precursor to reactive trifluoromethyl species. The mechanistic pathways of its key transformations are centered on the generation of radicals, its participation in oxidative coupling, and its role in transition-metal-catalyzed cycles.

Radical Trifluoromethylation Mechanisms

The most prominent role of this compound is as a source of the trifluoromethyl radical (•CF3). This process is foundational to its use in trifluoromethylation reactions and is typically initiated by a single-electron transfer (SET) oxidation. The general mechanism can be broken down into initiation, propagation, and termination steps.

Initiation: The process begins with the oxidation of the sulfinate anion. This can be achieved through various methods:

Chemical Oxidants: Reagents like tert-butyl hydroperoxide (t-BuOOH), sodium persulfate (Na2S2O8), or potassium persulfate (K2S2O8) can oxidize the sulfinate. acs.org In the presence of a metal catalyst like copper(II), t-BuOOH reacts with the sulfinate to generate the trifluoromethyl radical. acs.org

Photoredox Catalysis: Visible-light photocatalysts can be used to facilitate the SET process under mild conditions. vu.nlvu.nl

Electrochemical Oxidation: Anodic oxidation provides a reagent-free method to generate the •CF3 radical from the sulfinate.

The core initiation event is the one-electron oxidation of the 4-(trifluoromethyl)benzenesulfinate anion, which leads to the formation of a sulfonyl radical. This intermediate is unstable and rapidly extrudes sulfur dioxide (SO2) to release the trifluoromethyl radical.

Propagation: Once generated, the highly reactive •CF3 radical adds to a substrate, typically an electron-rich arene, heteroarene, or an unsaturated C-C bond (alkene or alkyne). ccspublishing.org.cn

Addition to Arenes/Heteroarenes: The electrophilic •CF3 radical attacks the aromatic ring to form a cyclohexadienyl radical intermediate. ccspublishing.org.cn

Addition to Alkenes/Alkynes: The radical adds across the double or triple bond, forming a new carbon-centered radical intermediate. acs.org This subsequent radical can then participate in further reactions, such as cyclization or atom transfer.

The propagation cycle is completed by an oxidation step that converts the radical intermediate into the final product, often regenerating the catalyst in metal-mediated processes or being terminated by another radical or oxidant.

Termination: The reaction is terminated by radical combination, disproportionation, or reaction with a radical scavenger. Radical trapping experiments using agents like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) have been used to confirm the involvement of •CF3 radicals. acs.org

Oxidative Coupling Mechanisms

This compound can participate in oxidative coupling reactions, particularly for the formation of C–S, S–S, and S–Se bonds. A common example is the copper-catalyzed coupling with disulfides or diselenides to form thiosulfonates and selenosulfonates, respectively.

The mechanism is believed to proceed through a copper-centered catalytic cycle:

Ligand Exchange: The sulfinate anion displaces a ligand on a Cu(I) or Cu(II) catalyst to form a copper-sulfinate complex.

Oxidative Addition/Cleavage: In a copper-catalyzed sulfonylation of disulfides, the disulfide bond is cleaved and incorporated into the copper coordination sphere.

Reductive Elimination: The aryl-sulfur and sulfur-copper bonds interact, leading to reductive elimination that forms the new S–S bond of the thiosulfonate product and regenerates the active copper catalyst for the next cycle. The reaction is typically performed in the presence of air, which can serve as the terminal oxidant to maintain the catalytic cycle.

Transition-Metal Catalyzed Reaction Mechanisms

Transition metals, especially copper and palladium, are frequently used to mediate reactions involving this compound. These mechanisms can be complex and may involve both radical pathways and organometallic intermediates.

In copper-catalyzed trifluoromethylation of arylboronic acids, a plausible mechanism involves the following key steps:

Radical Generation: A copper catalyst, often in the presence of an oxidant, facilitates the oxidation of the sulfinate to generate the •CF3 radical.

Transmetalation: The arylboronic acid undergoes transmetalation with the copper center to form an aryl-copper intermediate.

Radical Capture or Oxidative Addition: The aryl-copper species may react with the •CF3 radical. Alternatively, a high-valent Cu(III) intermediate can be formed. Mechanistic studies using 19F NMR have identified both Cu(I) and Cu(III) trifluoromethyl complexes as potential intermediates in such reactions. researchgate.net

Reductive Elimination: The final C–CF3 bond is formed via reductive elimination from the Cu(III) center, yielding the trifluoromethylated arene and regenerating the active Cu(I) catalyst.

Kinetic studies on related copper-mediated trifluoromethylations of aryl halides suggest that the rate-determining step can be the oxidative addition of the aryl halide to the Cu(I) center. researchgate.net

Kinetic and Thermodynamic Parameters Governing Reactivity and Selectivity

The rate of trifluoromethylation is highly dependent on the method of •CF3 radical generation, the nature of the substrate, and the reaction conditions. Hammett plot analyses, which correlate reaction rates with substituent electronic effects, have been instrumental in elucidating these relationships. For instance, in the copper-mediated trifluoromethylation of para-substituted aryl iodides, a positive ρ value of +0.91 was observed, indicating that the reaction is favored by electron-withdrawing groups on the aryl halide. researchgate.net This suggests a buildup of negative charge in the transition state of the rate-determining step. researchgate.net

The following table presents representative kinetic data from studies on the reactivity of trifluoromethyl radicals and related organometallic intermediates, which are directly relevant to the transformations initiated by this compound.

| Reaction Type | Substrate | Parameter | Value | Interpretation | Reference |

|---|---|---|---|---|---|

| Radical Addition of •CF3 to Vinyl Triflates | p-MeO-C6H4-Vinyl Triflate | k (10⁶ M⁻¹s⁻¹) | 1.5 | The rate constant (k) for the addition of the •CF3 radical increases with the electron-withdrawing ability of the para-substituent on the aryl ring, indicating the electrophilic nature of the trifluoromethyl radical. | oup.com |

| p-H-C6H4-Vinyl Triflate | k (10⁶ M⁻¹s⁻¹) | 1.8 | |||

| p-CF3-C6H4-Vinyl Triflate | k (10⁶ M⁻¹s⁻¹) | 3.2 | |||

| p-CN-C6H4-Vinyl Triflate | k (10⁶ M⁻¹s⁻¹) | 5.3 | |||

| Cu-Mediated Trifluoromethylation of Aryl Halides | p-MeO-C6H4I | Relative Rate (kR/kH) | 0.48 | A Hammett plot for this reaction gives a positive slope (ρ = +0.91), showing that electron-withdrawing groups on the aryl iodide accelerate the reaction. This supports a mechanism where the aryl halide's oxidative addition to the copper center is rate-limiting. | researchgate.net |

| p-H-C6H4I | Relative Rate (kR/kH) | 1.00 | |||

| p-NO2-C6H4I | Relative Rate (kR/kH) | 7.2 |

Identification and Characterization of Reactive Intermediates in Reactions

The elucidation of reaction mechanisms involving this compound has been heavily reliant on the successful identification and characterization of transient reactive intermediates. Spectroscopic and trapping techniques have been pivotal in confirming the presence of these species.

The primary and most crucial intermediate is the trifluoromethyl radical (•CF3) . Its existence has been unequivocally proven through radical trapping experiments. When reactions are conducted in the presence of a stable radical scavenger such as TEMPO, the formation of a TEMPO–CF3 adduct is observed, which can be detected by techniques like 19F NMR or mass spectrometry. acs.org Direct detection of the •CF3 radical is achieved using Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR). rsc.orgacs.orgresearchgate.net The EPR spectrum of the •CF3 radical is characterized by a distinct pattern arising from the hyperfine coupling of the unpaired electron with the three equivalent fluorine nuclei. acs.org

In reactions involving alkenes, the initial addition of the •CF3 radical generates a β-trifluoromethyl alkyl radical . This secondary radical intermediate has also been detected by ESR spectroscopy using spin-trapping agents like 2-methyl-2-nitrosopropane. researchgate.net

In transition-metal-catalyzed systems, organometallic intermediates play a key role. In copper-catalyzed trifluoromethylations, organocopper complexes such as [Cu-CF3] species have been proposed. Mechanistic investigations using 19F NMR spectroscopy have been particularly insightful, allowing for the observation and characterization of Cu(I)-CF3 and Cu(III)-CF3 complexes, confirming their involvement in the catalytic cycle. researchgate.net

The following table summarizes the key reactive intermediates and the principal methods used for their characterization.

| Reactive Intermediate | Formula/Structure | Method of Identification | Key Findings/Observations | Reference |

|---|---|---|---|---|

| Trifluoromethyl Radical | •CF3 | EPR/ESR Spectroscopy | Direct observation of the radical; characterization by its g-factor and hyperfine coupling constants to fluorine nuclei. | rsc.orgacs.orgresearchgate.net |

| Trifluoromethyl Radical | •CF3 | Radical Trapping (e.g., with TEMPO) | Formation of a stable TEMPO-CF3 adduct, detected by NMR or Mass Spectrometry, confirming the presence of the free radical. | acs.orgacs.org |

| β-Trifluoromethyl Alkyl Radical | R-CH(•)-CH2CF3 | ESR with Spin Traps | Detection of the secondary radical formed after the addition of •CF3 to an alkene. | researchgate.net |

| Copper(I)-Trifluoromethyl Complex | [Cu(I)-CF3] | 19F NMR Spectroscopy | Observation of distinct signals in the 19F NMR spectrum corresponding to copper-bound CF3 groups. | researchgate.net |

| Copper(III)-Trifluoromethyl Complex | [Ar-Cu(III)-CF3]L_n | 19F NMR Spectroscopy | Identification of high-valent copper species proposed as key intermediates in reductive elimination steps. | researchgate.net |

Strategic Applications of Sodium 4 Trifluoromethyl Benzene 1 Sulfinate in Advanced Organic Synthesis

Development of Trifluoromethylation Methodologies

The introduction of a trifluoromethyl (-CF3) group into organic molecules can profoundly influence their physical, chemical, and biological properties, often enhancing metabolic stability, lipophilicity, and binding affinity. Consequently, the development of efficient trifluoromethylation methods is a significant focus of contemporary chemical research. While a variety of reagents have been developed for direct trifluoromethylation, the primary role of sodium 4-(trifluoromethyl)benzene-1-sulfinate in this context is nuanced. It is more commonly employed as a precursor to introduce the entire 4-(trifluoromethyl)phenylsulfinyl group, rather than as a direct source of the trifluoromethyl radical or anion. However, understanding the broader strategies for trifluoromethylation provides a context for the applications of related compounds.

C(sp²)-H Trifluoromethylation Strategies

Direct trifluoromethylation of C(sp²)-H bonds in arenes and heteroarenes is a highly sought-after transformation. Pioneering work in this area has often utilized sodium trifluoromethanesulfinate (CF3SO2Na), a close structural relative of the title compound, under oxidative conditions to generate a trifluoromethyl radical. These reactions typically proceed via the oxidation of the sulfinate, leading to the extrusion of sulfur dioxide and the formation of the •CF3 radical, which can then engage in addition to aromatic systems.

While specific examples detailing the use of this compound as a direct trifluoromethylating agent for C(sp²)-H bonds are not prominent in the literature, the general strategies developed for other sulfinate reagents provide a blueprint for potential applications.

C(sp³)-H Trifluoromethylation Approaches

The selective trifluoromethylation of unactivated C(sp³)-H bonds represents a significant challenge in organic synthesis due to the high bond dissociation energies of aliphatic C-H bonds. Methodologies to achieve this transformation are of great interest for the late-stage functionalization of complex molecules. Research in this area has led to the development of powerful reagents and catalytic systems capable of generating highly reactive trifluoromethylating species. However, the application of this compound for the direct trifluoromethylation of C(sp³)-H bonds is not a well-documented area of research.

Trifluoromethylation of Unsaturated Hydrocarbons (Alkenes, Alkynes)

The trifluoromethylation of alkenes and alkynes is a powerful method for the synthesis of trifluoromethyl-containing building blocks. Various strategies, including radical, nucleophilic, and electrophilic additions, have been developed. For instance, the radical trifluoromethylation of alkenes initiated by the oxidation of sodium trifluoromethanesulfinate has been shown to be an effective method for the synthesis of trifluoromethylated alkanes and other functionalized molecules. The application of this compound in analogous transformations has not been extensively reported.

Heteroatom Trifluoromethylation (e.g., N, O, S)

The direct trifluoromethylation of heteroatoms such as nitrogen, oxygen, and sulfur is a valuable transformation for the synthesis of trifluoromethylated amines, ethers, and sulfides. These reactions often require specialized electrophilic trifluoromethylating reagents. The use of this compound for the direct trifluoromethylation of N-H, O-H, or S-H bonds is not a common application, as it would necessitate the cleavage of the aryl-sulfur bond in a manner that is not typically observed.

Utility in Cross-Coupling Reactions

The most significant and well-established application of this compound lies in its use as a nucleophilic partner in palladium-catalyzed cross-coupling reactions. In these transformations, the sulfinate group serves as a versatile handle for the introduction of the 4-(trifluoromethyl)phenyl group or for the formation of sulfonyl derivatives.

Palladium-Catalyzed Sulfinylation and Cross-Coupling

Palladium-catalyzed cross-coupling reactions of sodium arylsulfinates with aryl halides or pseudohalides have emerged as a powerful tool for the formation of carbon-carbon and carbon-sulfur bonds. In these reactions, this compound can act as a source of the 4-(trifluoromethyl)phenylsulfonyl or 4-(trifluoromethyl)phenyl group.

A common pathway for these reactions involves the oxidative addition of an aryl halide to a palladium(0) catalyst, followed by transmetalation with the arylsulfinate. The resulting palladium(II) arylsulfinate intermediate can then undergo reductive elimination to form a sulfone or, through a desulfinative pathway involving the extrusion of sulfur dioxide, can lead to the formation of a biaryl product. The electron-withdrawing nature of the trifluoromethyl group on the benzene (B151609) ring of this compound can influence the reactivity and efficiency of these cross-coupling reactions.

Below are representative examples of palladium-catalyzed cross-coupling reactions involving arylsulfinates, which are analogous to the expected reactivity of this compound.

| Arylsulfinate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Product | Yield (%) |

|---|---|---|---|---|---|---|---|

| Sodium benzenesulfinate | 4-Bromotoluene | Pd(OAc)₂ / P(t-Bu)₃ | K₂CO₃ | Toluene | 110 | 4-Methyl-1,1'-biphenyl | 85 |

| Sodium p-toluenesulfinate | 1-Bromo-4-fluorobenzene | Pd(OAc)₂ / PCy₃ | K₂CO₃ | 1,4-Dioxane | 150 | 4-Fluoro-4'-methyl-1,1'-biphenyl | 92 |

| Sodium benzenesulfinate | Benzyl chloride | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 100 | Diphenylmethane | 88 |

| Sodium p-toluenesulfinate | Methyl acrylate | Pd(OAc)₂ / PPh₃ | Ag₂CO₃ | Toluene | 100 | Methyl (E)-3-(p-tolyl)acrylate | 75 |

In addition to desulfinative C-C bond formation, arylsulfinates are excellent precursors for the synthesis of unsymmetrical sulfones. The reaction between an arylsulfinate and an aryl halide under palladium catalysis can proceed without the extrusion of SO₂, leading to the formation of a diaryl sulfone.

| Arylsulfinate | Coupling Partner | Catalyst/Ligand | Solvent | Temperature (°C) | Product | Yield (%) |

|---|---|---|---|---|---|---|

| Sodium benzenesulfinate | 4-Iodotoluene | PdCl₂(PPh₃)₂ | DMF | 120 | Phenyl p-tolyl sulfone | 90 |

| Sodium p-toluenesulfinate | 4-Chloronitrobenzene | Pd(OAc)₂ / Xantphos | Toluene | 110 | 4-Nitrophenyl p-tolyl sulfone | 82 |

| Sodium benzenesulfinate | 2-Bromopyridine | Pd₂(dba)₃ / dppf | Dioxane | 100 | Phenyl pyridin-2-yl sulfone | 78 |

The synthesis of sulfones is a particularly important application, as the sulfone moiety is a key structural feature in many pharmaceuticals and agrochemicals. The use of this compound in such reactions would provide a direct route to sulfones bearing a trifluoromethylphenyl group, a common motif in bioactive molecules.

Copper-Mediated Trifluoromethylation and Sulfonylation

Copper catalysis has proven to be highly effective in harnessing the reactivity of this compound for both trifluoromethylation and sulfonylation reactions. These transformations provide efficient pathways to introduce the valuable trifluoromethyl group or a sulfonyl functionality into a wide range of organic substrates.

In copper-mediated trifluoromethylation, the reagent, in the presence of an oxidant like tert-butyl hydroperoxide (TBHP), generates trifluoromethyl radicals. acs.orgtcichemicals.com These radicals can then be effectively coupled with various substrates. A notable application is the trifluoromethylation of aryl- and vinylboronic acids. rsc.orgsemanticscholar.org This process is advantageous as it proceeds under mild, aerobic conditions at room temperature and offers high regioselectivity, mitigating a common challenge in direct aromatic substitution. rsc.orgnih.gov The reaction is believed to involve the in situ generation of CF3•, which is then harnessed in a copper-mediated cycle to achieve site-selective trifluoromethylation of the boronic acid. nih.gov The utility of this method is demonstrated by its broad substrate scope, as shown in the table below.

| Arylboronic Acid Substrate | Product | Yield (%) |

|---|---|---|

| 4-Methoxyphenylboronic acid | 1-Methoxy-4-(trifluoromethyl)benzene | 85 |

| Phenylboronic acid | Trifluoromethylbenzene | 78 |

| 4-Chlorophenylboronic acid | 1-Chloro-4-(trifluoromethyl)benzene | 72 |

| Thiophen-2-ylboronic acid | 2-(Trifluoromethyl)thiophene | 65 |

Beyond trifluoromethylation, copper catalysis also enables the use of this compound for sulfonylation reactions. In these transformations, the sulfinate acts as a nucleophilic sulfonyl source. For instance, copper-catalyzed C–H sulfonylation of indoles has been achieved using a transient directing group strategy, providing a novel and practical route to C4-functionalized indoles. acs.org Similarly, copper-catalyzed direct sulfonylation of benzamides with sodium sulfinates has been reported. researchgate.net These methods highlight the versatility of the sulfinate reagent, allowing for the formation of C–S bonds and the introduction of the arylsulfonyl moiety, a common structural motif in pharmaceuticals. acs.orgresearchgate.net

Coupling with Organoboron and Organometallic Reagents

The utility of this compound extends to cross-coupling reactions with various organometallic partners, most notably organoboron reagents. These reactions provide powerful tools for the formation of carbon-carbon and carbon-sulfur bonds.

The copper-mediated trifluoromethylation of organoboron compounds, such as aryl- and vinylboronic acids, is a well-established application. rsc.orgsemanticscholar.orgnih.gov This transformation offers a practical and selective method for introducing the trifluoromethyl group. The reaction conditions are typically mild, proceeding at room temperature and open to the air, making it an attractive method for synthetic chemists. nih.gov The scope of this reaction has been extended to include unsaturated potassium organotrifluoroborates, providing access to trifluoromethylated alkynes, alkenes, arenes, and heteroarenes. nih.gov The reaction with organotrifluoroborates is particularly valuable due to the stability and ease of handling of these boron reagents. nih.gov

In addition to trifluoromethylation, sodium aryl sulfinates can participate in Chan-Lam-type C–S coupling reactions with organoboron compounds to furnish diaryl thioethers. organic-chemistry.org This reaction, catalyzed by copper, utilizes potassium sulfite (B76179) as a mild reducing agent to facilitate the deoxygenation of the sulfinate, enabling the formation of the C–S bond. organic-chemistry.org The process is notable for its broad substrate scope, tolerating both electron-rich and electron-poor aryl sulfinates as well as various organoboron species like boronic acids, boronates, and trifluoroborates. organic-chemistry.org

While the coupling with organoboron reagents is extensively studied, the application with other organometallic reagents is an area of ongoing research. The ability of sulfinate salts to act as coupling partners in palladium-catalyzed reactions has been established, suggesting potential for broader applications with other organometallic species.

Radical Reactions and Photoredox Catalysis

The generation of trifluoromethyl radicals from this compound is a cornerstone of its utility in organic synthesis. This reactivity is particularly well-exploited in the realm of radical reactions and photoredox catalysis, enabling a host of valuable transformations.

Photochemical Generation and Utilization of Trifluoromethyl Radicals

Visible-light photoredox catalysis has emerged as a powerful strategy for the generation of trifluoromethyl radicals from this compound under exceptionally mild conditions. nih.govresearchgate.net In a typical photoredox cycle, a photocatalyst, upon excitation by visible light, can induce the single-electron oxidation of the sulfinate, leading to the formation of a sulfonyl radical which then readily extrudes sulfur dioxide to release the trifluoromethyl radical. beilstein-journals.org

This photochemically generated trifluoromethyl radical can participate in a variety of reactions, including the direct C–H trifluoromethylation of unactivated arenes and heteroarenes. nih.govresearchgate.net This approach is particularly attractive for late-stage functionalization in drug discovery, as it allows for the direct introduction of the trifluoromethyl group into complex molecules without the need for pre-functionalization. nih.gov The reaction often proceeds with high regioselectivity, targeting electron-rich positions on the aromatic ring. nih.gov Furthermore, photoredox catalysis has enabled the azotrifluoromethylation of unactivated alkenes in a three-component reaction involving the sulfinate, an aryldiazonium salt, and the alkene, leading to the synthesis of nitrogen-containing trifluoromethylated compounds. beilstein-journals.org

Single-Electron Transfer (SET) Processes in Sulfinate Reactivity

The reactivity of this compound is fundamentally governed by single-electron transfer (SET) processes. The sulfinate anion can act as an electron donor, initiating radical cascades. In the context of copper-mediated reactions, an SET event between the sulfinate and a copper(II) species is often proposed to generate the key sulfonyl radical intermediate. beilstein-journals.org

The divergent reactivity of sulfinates can be controlled by one- versus two-electron pathways. nih.gov Under visible light irradiation, electron donor-acceptor (EDA) complexes can form between N-amidopyridinium salts and sulfinates, enabling access to sulfonyl radicals through an SET process. nih.gov This catalyst-free radical pathway allows for the three-component reaction of the sulfinate, the pyridinium (B92312) salt, and an alkene to afford β-pyridyl alkyl sulfones. nih.gov In the absence of light, a two-electron nucleophilic addition pathway is favored. nih.gov This highlights how the reaction conditions can be tuned to favor specific SET processes and control the reaction outcome.

Multicomponent Reactions and Cascade Processes for Complex Molecule Construction

This compound has proven to be a valuable component in multicomponent reactions and cascade processes, enabling the rapid construction of complex molecular architectures from simple starting materials. These reactions are highly atom-economical and offer significant advantages in terms of efficiency and step-economy.

A notable example is the photocatalytic three-component reaction of α-trifluoromethyl alkenes, electron-rich alkenes, and sodium sulfinates. nih.gov This process, proceeding through a radical/polar crossover mechanism, leads to the synthesis of gem-difluoroalkenes. nih.gov The resulting products can then undergo an intramolecular base-mediated SNV reaction in a one-pot fashion to yield monofluorocyclopentenes. nih.gov This cascade of reactions demonstrates the power of using the sulfinate to initiate a sequence of transformations that build molecular complexity in a single operation.

Another example is the cascade multicomponent synthesis of nitrogen heterocycles through the azotrifluoromethylation of alkenes. beilstein-journals.org This reaction, which can be initiated photoredoxically, involves the simultaneous introduction of a trifluoromethyl group and a nitrogen-containing moiety across a double bond, followed by cyclization to form the heterocyclic product. beilstein-journals.org

Furthermore, a three-component synthesis of 4-sulfonyl-1,2,3-triazoles has been developed through a sequential aerobic copper-catalyzed sulfonylation and Dimroth cyclization. nih.gov In this process, an aromatic ketone, a sodium sulfinate, and an azide (B81097) react to form the highly substituted triazole ring system. The reaction proceeds via an initial copper-catalyzed oxidative sulfonylation of the ketone enolate, followed by a cycloaddition with the azide. nih.gov These examples underscore the potential of this compound to participate in elegant and efficient multicomponent and cascade strategies for the synthesis of diverse and complex molecules.

Stereoselective Transformations and Chiral Auxiliary Applications in Related Sulfinate Chemistry

While this compound itself is not a chiral molecule, the broader class of sulfinates and sulfinyl compounds plays a significant role in stereoselective transformations, often through the use of chiral auxiliaries. sigmaaldrich.com A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. sigmaaldrich.com

In the context of trifluoromethylation, chiral auxiliaries have been employed to achieve asymmetric induction. For example, N-acyl oxazolidinones have been used as chiral auxiliaries in the Ru-catalyzed radical addition of trifluoromethyl groups to zirconium enolates, affording trifluoromethyl-substituted products with high diastereoselectivity. nih.gov The chiral auxiliary can then be cleaved and recovered, providing access to enantioenriched trifluoromethylated carboxylic acids or alcohols. nih.gov Similarly, fluorinated chiral auxiliaries, such as trifluoromethylated oxazolidines (FOX), have been developed for stereoselective alkylation, hydroxylation, and fluorination reactions of amide enolates. cyu.fr

Although direct applications of this compound in asymmetric catalysis are not extensively reported, the principles of using chiral sulfinyl compounds are well-established. The development of chiral variants of this reagent or the use of chiral ligands in its metal-mediated reactions represents a promising avenue for future research in asymmetric trifluoromethylation and sulfonylation. The rich chemistry of chiral sulfinates provides a strong foundation for the design of new stereoselective methods that could leverage the unique reactivity of this important trifluoromethyl source.

Future Directions and Emerging Research Avenues in 4 Trifluoromethyl Benzene 1 Sulfinate Chemistry

Development of Novel Catalytic Systems for Sulfinate Transformations

The transformation of sulfinates into valuable chemical entities is often reliant on the development of efficient catalytic systems. While sodium trifluoromethanesulfinate (CF3SO2Na), a close analogue of sodium 4-(trifluoromethyl)benzene-1-sulfinate, has been extensively studied in radical trifluoromethylation reactions, the focus is now shifting towards developing more sophisticated and selective catalytic methods for aryl sulfinates.

Future research in this area will likely concentrate on:

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions. researchgate.netresearchgate.net Novel organic and inorganic photosensitizers are being explored to enhance the efficiency and selectivity of reactions involving the 4-(trifluoromethyl)phenylsulfonyl radical, which can be generated from this compound. The development of photocatalytic systems that can operate under environmentally benign conditions, such as in aqueous media, is a key objective. researchgate.net

Transition-Metal Catalysis: While copper-catalyzed reactions of sulfinates are well-established, there is a growing interest in employing other transition metals like palladium, nickel, and iron to unlock new reactivity patterns. rsc.org For instance, palladium-catalyzed cross-coupling reactions of aryl sulfinates can provide access to a wide range of sulfones and sulfonamides. researchgate.net The design of novel ligands to control the reactivity and selectivity of these metal catalysts will be a crucial aspect of future research.

Electrocatalysis: Electrochemical methods offer a green and efficient alternative to chemical oxidants and reductants for initiating sulfinate transformations. researchgate.net The application of electrochemistry to reactions involving this compound could lead to the development of highly selective and scalable synthetic processes.

A comparative overview of catalytic systems for transformations of trifluoromethylated sulfinate reagents is presented in Table 1.

| Catalyst Type | Reaction | Advantages | Challenges |

| Photoredox Catalysts | Radical Trifluoromethylation | Mild reaction conditions, high functional group tolerance | Catalyst cost and stability, light penetration in large-scale reactions |

| Copper Salts | Trifluoromethylation, Sulfonylation | Low cost, readily available | Often requires stoichiometric amounts, potential for metal contamination |

| Palladium Complexes | Cross-coupling reactions | High efficiency and selectivity | Catalyst cost, sensitivity to air and moisture |

| Electrocatalysis | Radical generation | Avoids chemical oxidants/reductants, precise control | Requires specialized equipment, electrolyte compatibility |

Exploration of Sustainable and Green Methodologies for Sulfinate Utility

The principles of green chemistry are increasingly influencing the design of synthetic routes. For reactions involving this compound, a key focus is the development of methodologies that minimize waste, reduce energy consumption, and utilize environmentally benign solvents.

Key areas of exploration include:

Aqueous Reaction Media: Water is an ideal solvent from a green chemistry perspective. Research is underway to develop catalytic systems and reaction conditions that allow for efficient transformations of this compound in water, thereby eliminating the need for volatile organic solvents. researchgate.net

Flow Chemistry: Continuous-flow reactors offer several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for automation. researchgate.netnih.gov The integration of flow chemistry with catalytic transformations of this compound could lead to more efficient and scalable synthetic processes. researchgate.net

Catalyst-Free Approaches: The development of reaction protocols that proceed efficiently without the need for a catalyst is a significant goal in green chemistry. For certain transformations, it may be possible to activate this compound using light or heat, thereby avoiding the use of metal catalysts. rsc.org

Expansion into Bio-orthogonal and Late-Stage Functionalization Strategies

The ability to modify complex biological molecules in their native environment and to functionalize drug candidates in the final stages of a synthesis is of paramount importance in medicinal chemistry and chemical biology.

Bio-orthogonal Chemistry: Bio-orthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. While the direct application of this compound in bio-orthogonal ligation is still in its infancy, the unique reactivity of the sulfinate group could potentially be harnessed for the development of novel bio-orthogonal transformations.

Late-Stage Functionalization (LSF): LSF is a powerful strategy for rapidly generating analogues of complex molecules, such as drug candidates, without the need for de novo synthesis. mpg.dempg.denih.gov The trifluoromethyl group is a highly sought-after moiety in drug discovery, and methods for the late-stage introduction of the 4-(trifluoromethyl)phenylsulfonyl group using this compound are of great interest. researchgate.netresearchgate.net This could be achieved through C-H activation or by targeting specific functional groups within the molecule.

Design and Synthesis of Advanced Analogues for Mechanistic Probing and Enhanced Reactivity

A deeper understanding of the reaction mechanisms of sulfinate transformations is crucial for the rational design of more efficient and selective catalysts and reagents. The synthesis of advanced analogues of this compound with varying electronic and steric properties can provide valuable insights into these mechanisms.

Future research in this area will involve:

Synthesis of Substituted Analogues: The synthesis of a library of 4-(trifluoromethyl)benzene-1-sulfinate derivatives with different substituents on the aromatic ring will allow for a systematic study of how electronic and steric effects influence reactivity. nih.goveurjchem.com

Mechanistic Studies: Detailed mechanistic investigations, using techniques such as kinetic analysis, computational modeling, and spectroscopic methods, will be essential for elucidating the pathways of sulfinate transformations. This knowledge will guide the development of next-generation reagents and catalysts.

Integration with Automated Synthesis and Artificial Intelligence in Reaction Discovery

The integration of automated synthesis platforms and artificial intelligence (AI) is revolutionizing the field of chemical synthesis. These technologies have the potential to significantly accelerate the discovery and optimization of new reactions involving this compound.

Automated Synthesis: Automated flow chemistry platforms can be used to rapidly screen a wide range of reaction conditions, including catalysts, solvents, and temperatures, to identify the optimal parameters for a given transformation. nih.gov This high-throughput approach can dramatically reduce the time and resources required for reaction development.

Artificial Intelligence and Machine Learning: AI and machine learning algorithms can be trained on large datasets of chemical reactions to predict the outcome of new transformations. arxiv.orgresearchgate.netarxiv.orgresearchgate.netrjptonline.org These predictive models can be used to guide the design of new experiments, identify promising new reagents and catalysts, and optimize reaction conditions.

Addressing Challenges and Identifying Opportunities in Trifluoromethylated Sulfinate Chemistry

Despite the significant progress in the field, several challenges remain in the chemistry of trifluoromethylated sulfinates. Addressing these challenges will open up new opportunities for the application of these versatile reagents.

Challenges:

Regioselectivity: Controlling the regioselectivity of radical reactions involving the 4-(trifluoromethyl)phenylsulfonyl radical can be challenging, often leading to mixtures of isomers.

Scalability: Scaling up some of the more complex catalytic reactions can be difficult, requiring careful optimization of reaction conditions.

Substrate Scope: The substrate scope of some sulfinate transformations can be limited, with certain functional groups being incompatible with the reaction conditions.

Opportunities:

New Reagents: The development of new trifluoromethylated sulfinate reagents with improved reactivity and selectivity is a key area of opportunity. researchgate.netresearchgate.net

Novel Applications: The unique properties of the 4-(trifluoromethyl)phenylsulfonyl group could be exploited in the development of new materials, such as polymers and liquid crystals.

Sustainable Chemistry: There is a significant opportunity to develop more sustainable and environmentally friendly methods for the synthesis and application of trifluoromethylated sulfinates. researchgate.net

Q & A

Q. What are the common synthetic routes for Sodium 4-(trifluoromethyl)benzenesulfinate?

Synthesis typically involves the reduction of the corresponding sulfonyl chloride or sulfonate. For example, sodium sulfinates are often prepared via nucleophilic substitution or metal-mediated reduction. A practical approach includes reacting 4-(trifluoromethyl)benzenesulfonyl chloride with sodium sulfite under controlled pH (8–10) in aqueous ethanol at 50–60°C, followed by crystallization . Alternative routes may utilize transition-metal-free trifluoromethylation of aryl aldehydes with sodium trifluoromethanesulfinate (Langlois reagent), as demonstrated in C–H functionalization studies .

Q. How is this compound characterized spectroscopically?

Key characterization methods include:

- ¹H/¹³C NMR : The trifluoromethyl group (CF₃) appears as a singlet near δ -63 ppm in ¹⁹F NMR, while the sulfinate moiety (SO₂⁻) influences aromatic proton splitting patterns in ¹H NMR .

- Mass spectrometry (MS) : ESI-MS typically shows [M-Na]⁻ peaks at m/z 209.0 (calculated for C₇H₄F₃O₂S⁻) .

- X-ray crystallography : Limited data exist, but related sulfinate salts exhibit tetrahedral geometry around sulfur, confirmed by bond angles and distances .

Q. What role does this compound play in trifluoromethylation reactions?

It serves as a stable, bench-stable trifluoromethyl (CF₃) source in radical or nucleophilic reactions. For example, in transition-metal-free protocols, it enables direct C–H trifluoromethylation of aldehydes or heteroarenes via persulfate-initiated radical pathways . Its sulfinate group acts as a leaving group, facilitating CF₃ transfer under mild conditions (e.g., room temperature in ethanol/water mixtures) .

Advanced Research Questions

Q. What mechanistic insights exist for its use in palladium-catalyzed cross-coupling reactions?

In Pd-mediated reactions (e.g., Suzuki-Miyaura couplings), the sulfinate group can act as a directing group or transient mediator. A proposed mechanism involves oxidative addition of the sulfinate to Pd(0), followed by CF₃ group transfer to the aryl palladium intermediate. However, competing pathways (e.g., desulfitative coupling) may reduce yields, necessitating optimization of ligands (e.g., XPhos) and bases (e.g., K₂CO₃) to suppress side reactions .

Q. How do computational studies aid in understanding its reactivity?

Density Functional Theory (DFT) analyses reveal that the electron-withdrawing CF₃ group lowers the energy barrier for sulfinate dissociation, enhancing its nucleophilicity. Additionally, the sulfinate’s conformation influences regioselectivity in radical trifluoromethylation, as shown in studies comparing para- vs. meta-substituted analogs .

Q. How can researchers resolve contradictions in reported cross-coupling efficiencies?

Discrepancies in reaction yields (e.g., 40–90% in aryl couplings) often stem from:

- Substrate electronic effects : Electron-deficient arenes favor CF₃ transfer, while electron-rich systems may require additives like CuI .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates but may promote hydrolysis.

- Oxidant choice : TBHP vs. K₂S₂O₈ alters radical initiation kinetics .

To address contradictions, systematic control experiments (e.g., isotopic labeling, kinetic profiling) and in situ NMR monitoring are recommended .

Key Research Gaps

- Solubility data : Limited information on solubility in non-polar solvents (e.g., toluene) .

- Thermal stability : Decomposition kinetics under reflux conditions remain unstudied.

- Biological activity : No direct reports on cytotoxicity or pharmacokinetics, though related CF₃-containing analogs show promise in drug discovery .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.